molecular formula C11H15ClO3S B15325220 4-(M-tolyloxy)butane-1-sulfonyl chloride

4-(M-tolyloxy)butane-1-sulfonyl chloride

Cat. No.: B15325220
M. Wt: 262.75 g/mol
InChI Key: HNWGIOSHKTXCJC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(M-tolyloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(M-tolyloxy)butane-1-sulfonic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-(M-tolyloxy)butane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

4-(M-tolyloxy)butane-1-sulfonyl chloride can be compared to other sulfonyl chlorides, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity compared to other sulfonyl chlorides .

Properties

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

4-(3-methylphenoxy)butane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO3S/c1-10-5-4-6-11(9-10)15-7-2-3-8-16(12,13)14/h4-6,9H,2-3,7-8H2,1H3

InChI Key

HNWGIOSHKTXCJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCCS(=O)(=O)Cl

Origin of Product

United States

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